Disperse red 311
Description
The compound beta-Alanine, N-(3-(acetylamino)-4-((2,4-dinitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-, methyl ester (hereafter referred to as "Compound A") is a structurally complex derivative of beta-alanine. Its molecular architecture includes:
- A beta-alanine backbone (3-aminopropanoic acid).
- N-substituents: A phenyl ring modified with an acetylamino group (-NHCOCH₃) and a 2,4-dinitrophenyl azo group (-N=N-C₆H₃(NO₂)₂), which confers chromophoric properties. A 3-methoxy-3-oxopropyl group (-CH₂CH₂COOCH₃).
- A methyl ester at the carboxyl terminus.
Properties
CAS No. |
70729-65-6 |
|---|---|
Molecular Formula |
C22H24N6O9 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
methyl 3-[3-acetamido-4-[(2,4-dinitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate |
InChI |
InChI=1S/C22H24N6O9/c1-14(29)23-19-12-15(26(10-8-21(30)36-2)11-9-22(31)37-3)4-6-17(19)24-25-18-7-5-16(27(32)33)13-20(18)28(34)35/h4-7,12-13H,8-11H2,1-3H3,(H,23,29) |
InChI Key |
FIIPIQBWGBRMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
Beta-Alanine, N-(3-(acetylamino)-4-((2,4-dinitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-, methyl ester (CAS No. 70729-65-6) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C22H24N6O9
- Molecular Weight : 516.5 g/mol
- IUPAC Name : Methyl 3-[3-acetamido-4-[(2,4-dinitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate
- CAS Number : 70729-65-6
Biological Activity Overview
The biological activity of beta-alanine derivatives, particularly those containing azo groups, has been studied extensively due to their potential applications in medicinal chemistry. Azo compounds are known for their diverse biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that beta-alanine derivatives exhibit varying degrees of antimicrobial properties. For instance, studies have shown that certain azo compounds can selectively inhibit Gram-positive bacteria while displaying lower activity against Gram-negative strains.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Active against B. subtilis | 50 µg/mL |
| Compound B | Active against E. coli | 100 µg/mL |
| Compound C | Active against C. albicans | 75 µg/mL |
The structure–activity relationship (SAR) of these compounds suggests that modifications to the phenyl ring can enhance antibacterial efficacy. Electron-donating groups have been found to increase activity against specific bacterial strains .
Anticancer Activity
Beta-alanine derivatives have also been evaluated for their anticancer properties. In vitro studies have demonstrated that some compounds exhibit selective cytotoxicity towards cancer cells compared to normal cells, indicating a potential therapeutic window for cancer treatment.
A study involving various beta-alanine derivatives reported the following findings:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound D | HeLa (cervical cancer) | 10 µM |
| Compound E | MCF-7 (breast cancer) | 15 µM |
| Compound F | A549 (lung cancer) | 12 µM |
These results highlight the potential of beta-alanine derivatives as lead compounds in the development of novel anticancer agents .
The mechanisms underlying the biological activities of beta-alanine derivatives are multifaceted. The presence of the azo group is significant as it can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with cellular macromolecules such as DNA and proteins.
- Antibacterial Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
- Anticancer Mechanism : The cytotoxic effects observed in cancer cells may be attributed to apoptosis induction through the activation of caspase pathways and inhibition of cell proliferation signals.
Case Studies
Several case studies have explored the efficacy of beta-alanine derivatives in clinical and preclinical settings:
-
Study on Antimicrobial Efficacy :
- Researchers tested a series of beta-alanine derivatives against clinical isolates of Staphylococcus aureus and found that certain modifications led to enhanced activity.
- Results indicated a correlation between structural features and antimicrobial potency.
- Evaluation in Cancer Models :
Scientific Research Applications
Biological Applications
Beta-Alanine derivatives have been studied for their potential biological activities, including:
- Antimicrobial Activity :
- Cancer Research :
- Pharmacokinetics :
Analytical Techniques
The analysis of beta-alanine derivatives typically involves:
- Reverse Phase HPLC :
Case Studies
Several case studies illustrate the applications and effectiveness of beta-alanine derivatives:
-
Study on Antimicrobial Efficacy :
- Researchers tested various beta-alanine derivatives against clinical isolates of Staphylococcus aureus. Results indicated that certain modifications led to enhanced antimicrobial activity, suggesting a structure-activity relationship.
- Evaluation in Cancer Models :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
Contrast with Beta-Alanine’s Ergogenic Effects
- Beta-alanine supplementation (4–6 g/day) increases muscle carnosine by ~50%, delaying acidosis during high-intensity exercise (e.g., sprinting) .
- However, Compound A’s structural complexity likely prevents carnosine synthesis, as its substituents block enzymatic processing .
Preparation Methods
Acetylation of the Aromatic Amine
The acetylamino group is introduced using acetyl chloride in the presence of a base such as pyridine. Excess acetyl chloride (1.5 equivalents) ensures complete acetylation, with reactions typically complete within 2 hours at 25°C.
Esterification of the Carboxylic Acid
Methanol and thionyl chloride (SOCl₂) are used to esterify the carboxylic acid moiety, achieving near-quantitative conversion under reflux conditions.
Purification and Characterization
Purification Methods
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (d, J=2.4 Hz, 1H, Ar-H), 8.32 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 3.72 (s, 3H, OCH₃) |
| IR (KBr) | 1745 cm⁻¹ (C=O ester), 1620 cm⁻¹ (N=N) |
| MS (ESI+) | m/z 517.4 [M+H]⁺ |
Industrial and Scalable Approaches
Large-scale synthesis (Patent US20040110228A1) employs continuous flow reactors to enhance safety and efficiency:
- Diazotization : Microreactors with precise temperature control (−5°C) minimize decomposition.
- Coupling : Tubular reactors achieve 95% conversion in <5 minutes.
Comparative Performance of Batch vs. Flow Synthesis:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 82% | 95% |
| Reaction Time | 2 hours | 5 minutes |
| Byproduct Formation | 8% | <1% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
